

# Synonyms for N-(3-Aminophenyl)acetamide like 3'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **N-(3-Aminophenyl)acetamide**

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An In-depth Technical Guide to **N-(3-Aminophenyl)acetamide** and Its Chemical Synonyms

## Abstract

**N-(3-Aminophenyl)acetamide**, a key aromatic amine derivative, serves as a fundamental building block in numerous synthetic applications, ranging from the production of vibrant azo dyes to the development of complex pharmaceutical agents. This technical guide provides an in-depth exploration of **N-(3-Aminophenyl)acetamide**, its synonyms, physicochemical properties, synthesis protocols, and diverse applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights, offering a comprehensive resource for leveraging this versatile intermediate. We delve into the causality behind common synthetic routes, detail robust analytical methods for characterization, and provide essential safety and handling information, ensuring both scientific integrity and practical utility.

## Nomenclature and Chemical Identification

Precise chemical identification is paramount for regulatory compliance, reproducibility in research, and safety. **N-(3-Aminophenyl)acetamide** is known by a variety of synonyms across different chemical databases and commercial suppliers. Understanding this nomenclature is the first step in its effective utilization.

The preferred IUPAC name is **N-(3-Aminophenyl)acetamide**.<sup>[1][2]</sup> However, it is frequently referred to in literature and commerce as 3'-Aminoacetanilide or m-Aminoacetanilide.<sup>[1][2][3]</sup>

The 'm-' (meta) designation in the latter synonym indicates the 1,3 substitution pattern on the benzene ring, which is central to the molecule's reactivity and function.

A comprehensive list of identifiers is provided below for unambiguous reference.

Identifier Type	Value	Source
Preferred IUPAC Name	N-(3-Aminophenyl)acetamide	PubChem[1]
CAS Number	102-28-3	Santa Cruz Biotechnology, TCI America, PubChem[1][4][5]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	Santa Cruz Biotechnology, PubChem[1][4]
Molecular Weight	150.18 g/mol	Santa Cruz Biotechnology, Sigma-Aldrich[4]
EC Number	203-021-5	PubChem, Sigma-Aldrich[1]
InChI Key	PEMGGJDINLGTON-UHFFFAOYSA-N	PubChem, Sigma-Aldrich[1]
Canonical SMILES	CC(=O)NC1=CC=CC(=C1)N	PubChem[1]

#### Common Synonyms:

- 3'-Aminoacetanilide[1][2][5]
- m-Aminoacetanilide[1][3]
- 3-Acetamidoaniline[1][5]
- N-Acetyl-m-phenylenediamine[1][3]
- N-Acetyl-1,3-phenylenediamine[5]
- 1-Amino-3-(acetylamino)benzene[1]
- 3-(Acetylamino)aniline[1][3]

## Physicochemical Properties

The physical and chemical properties of **N-(3-Aminophenyl)acetamide** dictate its handling, storage, and reaction conditions. It typically appears as a white to gray or light brown crystalline powder.<sup>[5][6]</sup>

Property	Value	Source(s)
Melting Point	86-88 °C	Sigma-Aldrich, ChemicalBook <sup>[6]</sup>
Boiling Point	~388.9 °C at 760 mmHg (estimate)	LookChem <sup>[7]</sup>
Water Solubility	1-5 g/100 mL at 24 °C	Wikipedia, ChemicalBook <sup>[2][6]</sup>
Appearance	White to Gray to Brown powder/crystal	TCI America, ChemicalBook <sup>[6]</sup>
Storage Temperature	Room temperature, in a cool, dark, and dry place	TCI America, ChemicalBook <sup>[6]</sup> <sup>[8]</sup>

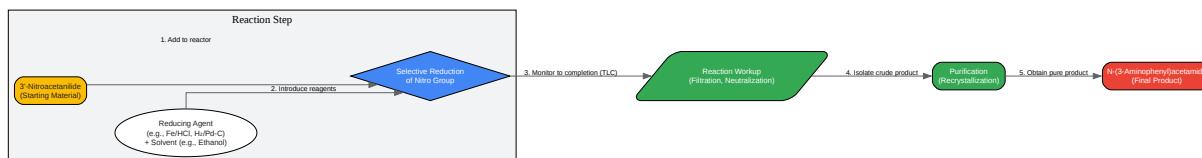
These properties indicate a stable solid compound under standard laboratory conditions, with moderate solubility in water. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere to prevent potential oxidation or degradation.<sup>[6][7]</sup>  
<sup>[8]</sup>

## Synthesis and Manufacturing

The synthesis of **N-(3-Aminophenyl)acetamide** is a critical process for its application as an intermediate. The most prevalent and industrially significant method is the selective reduction of 3'-Nitroacetanilide. This approach is favored due to the widespread availability of the starting material, which is readily produced by the nitration of acetanilide.

## Core Synthesis Protocol: Reduction of 3'-Nitroacetanilide

This pathway involves the chemical reduction of the nitro group ( $-NO_2$ ) to a primary amine group ( $-NH_2$ ), while preserving the acetamide ( $-NHCOCH_3$ ) functionality.



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Caption: Workflow for the synthesis of **N-(3-Aminophenyl)acetamide**.

#### Step-by-Step Methodology:

- **Reactor Setup:** A reaction vessel is charged with 3'-Nitroacetanilide and a suitable solvent, typically ethanol or a mixture of water and ethanol.
- **Reductant Addition:** A reducing agent is introduced. While various systems can be used (e.g., catalytic hydrogenation with  $H_2$  over Palladium on Carbon), a common and cost-effective industrial method involves using a metal in acidic media, such as iron powder (Fe) in the presence of a small amount of hydrochloric acid (HCl) or acetic acid.[9]
- **Reaction Execution:** The mixture is heated to reflux and stirred vigorously. The acid activates the iron surface, which then facilitates the reduction of the nitro group. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup and Isolation:** Upon completion, the hot reaction mixture is filtered to remove the iron and iron oxide byproducts. The filtrate is then neutralized with a base (e.g., sodium

carbonate) to precipitate the crude **N-(3-Aminophenyl)acetamide**.

- Purification: The crude product is collected by filtration and purified, typically by recrystallization from hot water or an ethanol/water mixture, to yield the final product with high purity.

**Causality and Experimental Choice:** The choice of a metal/acid system like Fe/HCl is a classic example of balancing efficacy with cost. It is a robust and scalable method that avoids the need for high-pressure hydrogenation equipment.<sup>[9]</sup> The preservation of the amide group is key; this reduction is selective for the nitro group under these conditions because the amide functionality is significantly less reactive.

## Applications in Research and Industry

**N-(3-Aminophenyl)acetamide**'s bifunctional nature—possessing both a reactive primary amine and a stable acetamide group—makes it a highly valuable and versatile intermediate.<sup>[2]</sup> <sup>[10]</sup>

### Dye and Pigment Industry

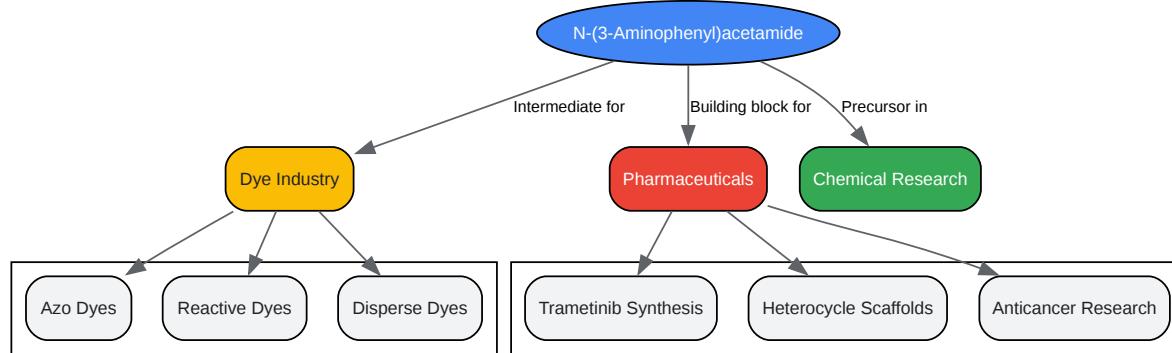
Historically and currently, a primary application is in the manufacturing of dyes.<sup>[2]</sup><sup>[6]</sup><sup>[11]</sup> The free amino group can be readily diazotized and then coupled with various aromatic compounds to form a wide range of azo dyes. It is a known precursor for products like Reactive Yellow K-RN and various disperse dyes used for coloring synthetic fabrics such as polyester.<sup>[2]</sup><sup>[8]</sup><sup>[12]</sup>

### Pharmaceutical and Drug Development

In the pharmaceutical sector, **N-(3-Aminophenyl)acetamide** serves as a crucial starting material or intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).<sup>[11]</sup><sup>[12]</sup>

- Oncology: It is a documented starting material for the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma and other cancers.<sup>[2]</sup><sup>[3]</sup>
- Heterocyclic Synthesis: The compound is used to construct more complex heterocyclic systems like imidazoles, thiazoles, and pyrroles, which are common scaffolds in medicinal chemistry.<sup>[2]</sup>

- Drug Discovery Research: Its derivatives have been explored for novel therapeutic activities. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been synthesized and evaluated as potential anticancer agents active against both sensitive and resistant cancer cell lines.[13]



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Caption: Key application areas for **N-(3-Aminophenyl)acetamide**.

## Analytical Characterization

Confirming the identity and purity of synthesized or purchased **N-(3-Aminophenyl)acetamide** is a critical quality control step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

## Spectroscopic Analysis

- <sup>1</sup>H NMR Spectroscopy: In a solvent like DMSO-d<sub>6</sub>, the proton NMR spectrum provides distinct signals that confirm the molecular structure. Expected peaks include a singlet for the methyl (CH<sub>3</sub>) protons around 2.0 ppm, signals for the aromatic protons in the 6.2-7.0 ppm range, a broad singlet for the amine (NH<sub>2</sub>) protons around 5.0 ppm, and a singlet for the amide (NH) proton around 9.6 ppm.[6]

- $^{13}\text{C}$  NMR Spectroscopy: The carbon spectrum further confirms the structure with expected signals for the methyl carbon (~24 ppm), the aromatic carbons (104-149 ppm), and the carbonyl carbon (~168 ppm).[6]
- Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine and secondary amide, and a strong C=O stretching vibration for the amide carbonyl group.[14]
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the compound's molecular weight ( $m/z \approx 150$  or 151 for  $[\text{M}+\text{H}]^+$ ).[9][15]

## Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): Purity is most commonly assessed using reverse-phase HPLC, often with a C18 column.[5] A typical method might use a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[16] The purity is determined by the area percentage of the main peak in the chromatogram.
- Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress during synthesis. A solvent system such as toluene-acetone (5:2) can be used to separate the product from the starting material and byproducts.[6]

## Safety, Toxicology, and Handling

**N-(3-Aminophenyl)acetamide** requires careful handling due to its potential health effects. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[17]

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)[2][6]
- Signal Word: Warning[2][6]
- Hazard Statements:
  - H302: Harmful if swallowed[2][5]

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

#### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear safety glasses with side-shields or goggles (compliant with EN166).[17]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[17]
- Respiratory Protection: For large quantities or in case of dust formation, use an approved particulate respirator (e.g., N95).

Toxicology: The acute toxicity is moderate, with a reported LD50 (intravenous, mouse) of 320 mg/kg.[6][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1][6][8] While specific metabolism studies for this isomer are not widely available, aromatic amines are typically metabolized in the liver, and the amide bond can be subject to hydrolysis.[18]

## Conclusion

**N-(3-Aminophenyl)acetamide**, or 3'-Aminoacetanilide, is more than a simple chemical; it is an enabling intermediate that bridges basic feedstocks to high-value products in the dye and pharmaceutical industries. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity ensure its continued importance. This guide has provided a comprehensive overview for researchers and developers, emphasizing the scientific principles behind its synthesis and characterization, and underscoring the safety protocols necessary for its responsible use. A thorough understanding of this foundational molecule empowers innovation in both materials science and drug discovery.

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- To cite this document: BenchChem. [Synonyms for N-(3-Aminophenyl)acetamide like 3'-Aminoacetanilide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b363913#synonyms-for-n-3-aminophenyl-acetamide-like-3-aminoacetanilide>]

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